molecular formula C7H4ClNO3 B041219 4-Nitrobenzoyl chloride CAS No. 122-04-3

4-Nitrobenzoyl chloride

Cat. No. B041219
CAS RN: 122-04-3
M. Wt: 185.56 g/mol
InChI Key: SKDHHIUENRGTHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitrobenzoyl chloride-related compounds involves multiple steps, including the reaction of phenylenediamines to yield mono-substituted products and the use of glycolic acid for cyclization steps, avoiding minor by-products for cleaner synthesis processes (Sparke et al., 2010).

Molecular Structure Analysis

Molecular structure analyses of compounds related to 4-nitrobenzoyl chloride, such as the hydrogen-bonded framework structures in certain pyridinium chloride and hydrazine derivatives, reveal complex three-dimensional frameworks stabilized by hydrogen bonding and π–π stacking interactions (Vasconcelos et al., 2006). These structures underline the importance of non-covalent interactions in determining the solid-state architecture of nitrobenzoyl chloride derivatives.

Chemical Reactions and Properties

4-Nitrobenzoyl chloride undergoes various chemical reactions, including nucleophilic substitutions, demonstrating its reactivity and versatility as a building block. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole highlights its reactivity through nucleophilic substitution with pyridine (Sparke et al., 2010).

Physical Properties Analysis

The physical properties of 4-nitrobenzoyl chloride derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior and potential applications. The detailed crystallographic analysis of compounds, including the dihedral angles and stacking interactions, provides insight into their stability and reactivity (Johnston & Taylor, 2011).

Chemical Properties Analysis

The chemical properties of 4-nitrobenzoyl chloride and its derivatives, including their reactivity in forming supramolecular structures and undergoing substitution reactions, are fundamental to their application in synthesis and material science. Studies on their synthesis, reactivity, and structural characterization contribute to our understanding of these compounds' chemical behavior (Sparke et al., 2010); (Vasconcelos et al., 2006).

Scientific Research Applications

  • Study of Hydrogen-bonded Framework Structures

    4-Nitrobenzoyl chloride is used to study hydrogen-bonded framework structures in complex molecules (Vasconcelos et al., 2006).

  • Synthesis of Novel Diamines and Polyimides

    It is involved in the synthesis of novel diamines and polyimides with built-in sulfone, ether, and amide structures (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

  • As a Photocleaving Agent

    It can be used as a photocleaving agent in various research applications (Kuroda & Shinomiya, 1991).

  • Synthesis of Thiosemicarbazides

    It is used in the synthesized 1-aryloxyacetyl-4-(4-nitrobenzoyl)-thiosemicarbazides (Li & Wang, 2002).

  • Determination of Sugar Alcohols in Foods and Beverages

    It is utilized for determining sugar alcohols in beverages and foods, offering high method sensitivity and recovery rates (Nojiri et al., 1999).

  • Synthesis of Cellulose Benzoates

    4-Nitrobenzoyl chloride is used in the synthesis of cellulose benzoates under mild conditions (Zhang et al., 2009).

  • Transformation of Pyridine N-oxides

    It can be used in the transformation of pyridine N-oxides to 2-functionalized products (Frei et al., 2018).

  • Enhancing LC-MS Detection of Estrogens

    4-Nitrobenzoyl chloride increases the detection responses of estrogens in LC-MS, useful for determining estrogens in biological fluids (Higashi et al., 2006).

  • Intermediate in Procaine Production

    It is used in the synthesis of procaine, a medically important local anesthetic (Halstian, Baula, & Tarasenko, 2022); (Foussereau, 1989).

  • Monitoring Chemical Reactions

    It is used for monitoring the process of condensation between specific chemicals, optimizing process conditions (Husain, Narsimha, Alvi, & Rao, 1997).

  • Use in Photolabeling Procedures

    4-Nitrobenzoyl chloride may be suitable for photolabeling procedures, offering advantages over conventional agents (Woelfle, Sauerwein, Autrey, & Schuster, 1988).

  • Antioxidant Activity Studies

    It has been used in studies showing potential antioxidant activities in certain compounds (Gürsoy-Kol & Ayazoğlu, 2017).

  • Solvolysis Studies

    The solvolysis of o-nitrobenzoyl chloride in various solvents has been studied, revealing insights into chemical interactions (Park, Rhu, Kyong, & Kevill, 2019).

  • Electrochemical Reduction Research

    It's used in research on the electrochemical reduction of nitrobenzene and 4-nitrophenol (Silvester et al., 2006).

  • Water Sample Analysis

    A method using 4-nitrobenzoyl chloride can be useful for monitoring and identifying environmental water samples contaminated with phenol and related compounds (Higashi, 2017).

  • Quantitative Analytical Methods

    The method for direct determination of 4-nitrobenzoyl chloride is quantitative, reproducible, and rapid (Li, Hu, Yang, & Zhou, 1995).

Safety And Hazards

4-Nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes . It is incompatible with bases, strong oxidizing agents, and alcohols .

Future Directions

The future directions of 4-Nitrobenzoyl chloride could involve its use in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction . It could also be used for the derivatization of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .

properties

IUPAC Name

4-nitrobenzoyl chloride
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H
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InChI Key

SKDHHIUENRGTHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
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Molecular Formula

C7H4ClNO3
Record name P-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025742
Record name 4-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
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Physical Description

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

396 to 401 °F at 105 mmHg (NTP, 1992)
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Solubility

Decomposes (NTP, 1992)
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Product Name

4-Nitrobenzoyl chloride

CAS RN

122-04-3
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Record name Benzoyl chloride, 4-nitro-
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Melting Point

167 °F (NTP, 1992)
Record name P-NITROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A mixture of p-nitrobenzoic acid (500 g, 3.0 moles, 1 equiv) and thionyl chloride (600 mL, 8.2 moles, 2.73 equiv) is heated to reflux for approximately 6-7 hours until a clear solution is obtained. Excess of thionyl chloride is removed by distillation followed by co-distillation with toluene (300 mL). The reaction mass is cooled to room temperature, and hexane (1.5 L) is added, forming a precipitate, which is then filtered and dried under vacuum, yielding 4-nitrobenzoyl chloride as a yellow solid (530 g, approximately 100% yield), which is used without any further purification.
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Synthesis routes and methods II

Procedure details

3-nitrobenzoyl chloride; 4-nitrobenzoyl bromide; 3-nitrobenzoyl bromide; 2-methyl-4-nitrobenzoyl chloride; 3-methyl-4-nitrobenzoyl chloride; 2-nitrobenzoyl chloride; and 2-nitrobenzoyl bromide.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (4.78 g, 37.6 mmol) was added drop wise to a stirred solution of 4-nitrobenzoic acid (4.2 g, 25 mmol) in chloroform (50 mL). After 5 mins DMF (2 drops) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed to afford 4.7 g (98%) of 4-nitro-benzoyl chloride which was used for next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
IA Smellie, ML Clarke, L Harris… - … Experiments for the …, 2016 - books.google.com
… 4-Nitrobenzoyl chloride is corrosive and irritating to eyes and skin on contact. Because corrosive HCl gas is formed as the reaction progresses, it is essential to keep the reaction in a …
Number of citations: 4 books.google.com
Y Higashi - Journal of Analytical Sciences, Methods and …, 2017 - scirp.org
… ) in tap water after pre-column derivatization with 4-nitrobenzoyl chloride. Standard curves were obtained after derivatization with 4-nitrobenzoyl chloride in borate buffer (pH 8.5) at 50C …
Number of citations: 12 www.scirp.org
H Li, Q Hu, X Yang, Z Zhou - Journal of Chromatography A, 1995 - Elsevier
… ) with a silica column is assumed to be suitable for the separation of these compounds because, based on their molecular structures, 4-nitrobenzoic acid and 4-nitrobenzoyl chloride …
Number of citations: 6 www.sciencedirect.com
S Husain, R Narsimha, SN Alvi, RN Rao - Journal of Chromatography A, 1997 - Elsevier
… simple and rapid high-performance liquid chromatographic method for monitoring the process of condensation between 2,4-diaminobenzenesulphonic acid and 4-nitrobenzoyl chloride …
Number of citations: 1 www.sciencedirect.com
T Liss - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 2 pubs.acs.org
PR Banerjea, DJ Drain, KH Overton… - Journal of the Chemical …, 1952 - pubs.rsc.org
… Acetoxy-4-nitrobenzoyl chloride (from 4.5 g. of acid) in dry benzene (30 ml.) was added dropwise during 30 minutes to a vigorously stirred solution of glycine (1.5 g.) in 20% aqueous …
Number of citations: 1 pubs.rsc.org
PK Kadaba - Organic Preparations and Procedures, 1970 - Taylor & Francis
CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE … .A:UONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE Pankaja K. Kadaba …
Number of citations: 2 www.tandfonline.com
DV Lonshakov, SV Sheremet'Ev, EM Belosludtseva… - RSC Advances, 2015 - pubs.rsc.org
… glycol (mPEG) with 4-nitrobenzoyl chloride as a key step leads to only … The similar acylation of mPEG with 4-nitrobenzoyl chloride … The use of highly reactive 4-nitrobenzoyl chloride 2 in …
Number of citations: 7 pubs.rsc.org
Z Li, X Wang - Synthetic communications, 2002 - Taylor & Francis
… ]SCN − , which makes the SCN − possible to readily react with 4-nitrobenzoyl chloride and lead to the formation of intermediate 1. However, if no PEG-400 is used, there is no …
Number of citations: 13 www.tandfonline.com
AA Audu - Reactive Polymers, 1989 - Elsevier
2-Naphthoquinone thiosemicarbazone has been immobilized on derivatised silica gel and used for the preconcentration of copper from large sample volumes. 1,2-Naphthoquinone …
Number of citations: 8 www.sciencedirect.com

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